1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvent systems like dichloromethane or ethanol[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].
Scientific Research Applications
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. This compound may also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with therapeutic applications.
Uniqueness
1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone stands out due to its unique combination of a trimethoxyphenyl group with a pyrimido[1,2-a]benzimidazole scaffold. This structure imparts distinct biological activities and potential therapeutic benefits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24) |
InChI Key |
MTORMFRZHVNHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C |
Origin of Product |
United States |
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